[4-(1-Piperidinylmethyl)phenyl]magnesium bromide

Catalog No.
S3466976
CAS No.
480424-83-7
M.F
C12H16BrMgN
M. Wt
278.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(1-Piperidinylmethyl)phenyl]magnesium bromide

CAS Number

480424-83-7

Product Name

[4-(1-Piperidinylmethyl)phenyl]magnesium bromide

IUPAC Name

magnesium;1-(phenylmethyl)piperidine;bromide

Molecular Formula

C12H16BrMgN

Molecular Weight

278.47 g/mol

InChI

InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1

InChI Key

XDZALNKSOIYDJE-UHFFFAOYSA-M

SMILES

C1CCN(CC1)CC2=CC=[C-]C=C2.[Mg+2].[Br-]

Canonical SMILES

C1CCN(CC1)CC2=CC=[C-]C=C2.[Mg+2].[Br-]

Synthesis of Functionalized Phenols via Aerobic Oxidation

(4-(1-Piperidinylmethyl)phenyl)magnesium bromide can serve as a substrate for the synthesis of functionalized phenols through aerobic oxidation. This reaction involves the reaction of the Grignard reagent with oxygen (O2) to form a phenol derivative. The specific functionality added to the phenol ring depends on the reaction conditions and additional reagents used. This method offers a convenient way to introduce various functionalities onto phenol rings, which are important building blocks in many organic molecules. Source: Sigma-Aldrich, [(4-(1-Piperidinylmethyl)phenyl)magnesium bromide solution: ]

(4-(1-Piperidinylmethyl)phenyl)magnesium bromide is a Grignard reagent. Grignard reagents are organometallic compounds containing a magnesium-carbon bond (R-Mg-X) where R is an organic group and X is a halogen []. This specific Grignard reagent is synthesized from 4-(piperidin-1-ylmethyl)bromobenzene and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) [, ].

(4-(1-Piperidinylmethyl)phenyl)magnesium bromide finds use in organic synthesis, particularly for the preparation of functionalized aromatic compounds [, ].


Molecular Structure Analysis

The molecule consists of three main parts:

  • Aromatic Ring: A phenyl group (benzene ring) is attached at the 4th position to the central carbon.
  • Piperidinylmethyl Group: A piperidine ring (six-membered nitrogen-containing heterocycle) is linked to the central carbon through a methylene bridge (CH2).
  • Magnesium Bromide: A magnesium cation (Mg²⁺) is ionically bonded to a bromide anion (Br⁻).

The key feature of the molecule is the presence of the nucleophilic carbon atom attached to the magnesium. This carbon bears a partial negative charge due to the polarity of the C-Mg bond, making it susceptible to attack by electrophilic centers in organic reactions [].


Chemical Reactions Analysis

(4-(1-Piperidinylmethyl)phenyl)magnesium bromide participates in various organic reactions owing to its nucleophilic character. Here are some notable examples:

    Carbonyl Addition

    It reacts with carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds. This reaction is a fundamental step in organic synthesis for creating alcohols, secondary or tertiary alcohols, and other functionalities [].

    Balanced equation (example with formaldehyde):

    (4-(1-Piperidinylmethyl)phenyl)MgBr + CH2=O → (4-(1-Hydroxymethyl)phenyl)(piperidinylmethyl) + MgBrCl []

    Nucleophilic Aromatic Substitution

    It can participate in nucleophilic aromatic substitution reactions with activated aromatic halides, replacing the halogen with the organic group attached to the magnesium [].


Physical And Chemical Properties Analysis

(4-(1-Piperidinylmethyl)phenyl)magnesium bromide solution is typically sold as a 0.25 M solution in THF [, ]. Specific data on its melting point, boiling point, and solubility is not readily available due to its nature as a solution and its reactive character.

  • Physical State: Solutions of Grignard reagents are colorless to light yellow liquids.
  • Solubility: They are highly soluble in anhydrous ethers like THF but react violently with water and protic solvents due to their basic nature [].
  • Stability: Grignard reagents are air and moisture sensitive and require inert atmosphere handling for storage and use [].

Mechanism of Action (not applicable)

This section is not applicable for (4-(1-Piperidinylmethyl)phenyl)magnesium bromide as it is a reagent used in organic synthesis and not a compound with a specific biological function.

(4-(1-Piperidinylmethyl)phenyl)magnesium bromide solution is a flammable and reactive compound. Here are some key safety points:

  • Flammability: The organic solvent THF is flammable. Always work in a well-ventilated fume hood.
  • Reactivity: Grignard reagents react violently with water and protic solvents, releasing flammable hydrogen gas. Proper handling with anhydrous conditions is crucial [].
  • Skin and eye contact: The solution can cause irritation and burns upon contact with skin or eyes. Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat [].

Hydrogen Bond Acceptor Count

3

Exact Mass

277.03165 g/mol

Monoisotopic Mass

277.03165 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-19

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